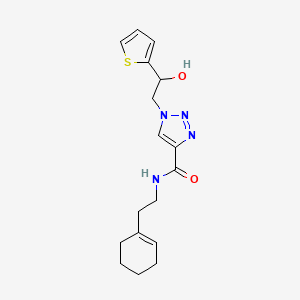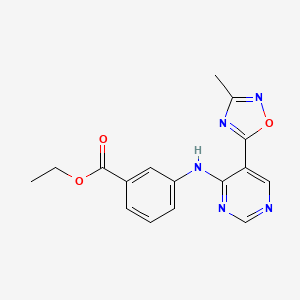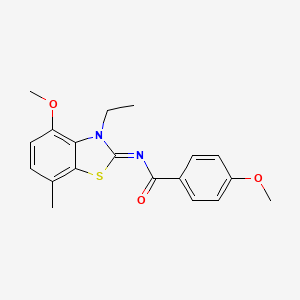![molecular formula C16H15ClN4O3S B2393581 8-[2-(4-氯苯基)-2-氧代乙基]硫代-1,3,9-三甲基嘌呤-2,6-二酮 CAS No. 897454-08-9](/img/structure/B2393581.png)
8-[2-(4-氯苯基)-2-氧代乙基]硫代-1,3,9-三甲基嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorophenyl group, an oxoethyl group, and a sulfanyl group attached to a trimethylpurine core
科学研究应用
8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 1,3,9-trimethylpurine-2,6-dione with 2-(4-chlorophenyl)-2-oxoethyl sulfanyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 8-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione
- 8-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione
Uniqueness
8-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it distinct from its fluorinated or brominated analogs.
属性
IUPAC Name |
8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S/c1-19-13-12(14(23)21(3)16(24)20(13)2)18-15(19)25-8-11(22)9-4-6-10(17)7-5-9/h4-7H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATWEFZTWMHLTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
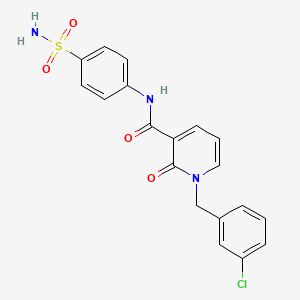
![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one](/img/structure/B2393500.png)
![4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,3-dimethylbenzamide](/img/structure/B2393503.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2393505.png)
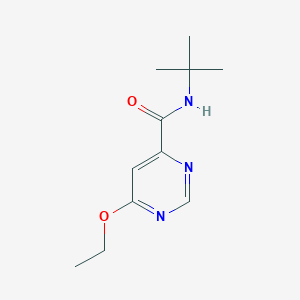
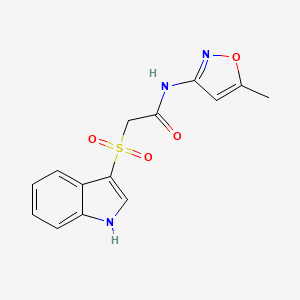

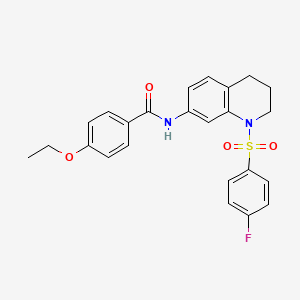
![5-Fluoro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2393511.png)
